Cas no 2227696-72-0 (4-amino-5-(3,4-dimethoxyphenyl)-1-methylpyrrolidin-2-one)

4-Amino-5-(3,4-dimethoxyphenyl)-1-methylpyrrolidin-2-one is a pyrrolidinone derivative with potential applications in pharmaceutical and organic synthesis research. Its structure features a 3,4-dimethoxyphenyl substituent and an amino functional group, making it a versatile intermediate for the development of bioactive compounds. The presence of the methoxy groups enhances its solubility and reactivity in various synthetic pathways. This compound may serve as a precursor in the synthesis of CNS-active molecules or enzyme inhibitors due to its pyrrolidinone core, a common scaffold in medicinal chemistry. Its well-defined stereochemistry and functional group arrangement offer opportunities for selective modifications, supporting its use in structure-activity relationship studies. Proper handling under controlled conditions is recommended due to its reactive amino group.
4-amino-5-(3,4-dimethoxyphenyl)-1-methylpyrrolidin-2-one structure
2227696-72-0 structure
Product name:4-amino-5-(3,4-dimethoxyphenyl)-1-methylpyrrolidin-2-one
CAS No:2227696-72-0
MF:C13H18N2O3
MW:250.293623447418
CID:5835190
PubChem ID:165723101

4-amino-5-(3,4-dimethoxyphenyl)-1-methylpyrrolidin-2-one Chemical and Physical Properties

Names and Identifiers

    • 4-amino-5-(3,4-dimethoxyphenyl)-1-methylpyrrolidin-2-one
    • EN300-1636207
    • 2227696-72-0
    • Inchi: 1S/C13H18N2O3/c1-15-12(16)7-9(14)13(15)8-4-5-10(17-2)11(6-8)18-3/h4-6,9,13H,7,14H2,1-3H3/t9-,13+/m0/s1
    • InChI Key: CYCPHHDQTSQAJN-TVQRCGJNSA-N
    • SMILES: O=C1C[C@@H]([C@@H](C2C=CC(=C(C=2)OC)OC)N1C)N

Computed Properties

  • Exact Mass: 250.13174244g/mol
  • Monoisotopic Mass: 250.13174244g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 311
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 64.8Ų
  • XLogP3: 0

4-amino-5-(3,4-dimethoxyphenyl)-1-methylpyrrolidin-2-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1636207-10.0g
4-amino-5-(3,4-dimethoxyphenyl)-1-methylpyrrolidin-2-one
2227696-72-0
10g
$3191.0 2023-06-04
Enamine
EN300-1636207-0.5g
4-amino-5-(3,4-dimethoxyphenyl)-1-methylpyrrolidin-2-one
2227696-72-0
0.5g
$713.0 2023-06-04
Enamine
EN300-1636207-1.0g
4-amino-5-(3,4-dimethoxyphenyl)-1-methylpyrrolidin-2-one
2227696-72-0
1g
$743.0 2023-06-04
Enamine
EN300-1636207-2.5g
4-amino-5-(3,4-dimethoxyphenyl)-1-methylpyrrolidin-2-one
2227696-72-0
2.5g
$1454.0 2023-06-04
Enamine
EN300-1636207-0.05g
4-amino-5-(3,4-dimethoxyphenyl)-1-methylpyrrolidin-2-one
2227696-72-0
0.05g
$624.0 2023-06-04
Enamine
EN300-1636207-0.1g
4-amino-5-(3,4-dimethoxyphenyl)-1-methylpyrrolidin-2-one
2227696-72-0
0.1g
$653.0 2023-06-04
Enamine
EN300-1636207-10000mg
4-amino-5-(3,4-dimethoxyphenyl)-1-methylpyrrolidin-2-one
2227696-72-0
10000mg
$3622.0 2023-09-22
Enamine
EN300-1636207-100mg
4-amino-5-(3,4-dimethoxyphenyl)-1-methylpyrrolidin-2-one
2227696-72-0
100mg
$741.0 2023-09-22
Enamine
EN300-1636207-500mg
4-amino-5-(3,4-dimethoxyphenyl)-1-methylpyrrolidin-2-one
2227696-72-0
500mg
$809.0 2023-09-22
Enamine
EN300-1636207-250mg
4-amino-5-(3,4-dimethoxyphenyl)-1-methylpyrrolidin-2-one
2227696-72-0
250mg
$774.0 2023-09-22

4-amino-5-(3,4-dimethoxyphenyl)-1-methylpyrrolidin-2-one Related Literature

Additional information on 4-amino-5-(3,4-dimethoxyphenyl)-1-methylpyrrolidin-2-one

4-Amino-5-(3,4-Dimethoxyphenyl)-1-Methylpyrrolidin-2-One: A Comprehensive Overview

The compound 4-amino-5-(3,4-dimethoxyphenyl)-1-methylpyrrolidin-2-one, identified by the CAS number 2227696-72-0, is a structurally complex organic molecule with significant potential in various fields of chemical research and application. This compound belongs to the class of pyrrolidinones, which are five-membered lactams with a nitrogen atom in the ring. The presence of the amino group at position 4 and the 3,4-dimethoxyphenyl substituent at position 5 introduces unique electronic and steric properties to the molecule, making it a subject of interest in medicinal chemistry and pharmacology.

Recent studies have highlighted the importance of pyrrolidinone derivatives in drug discovery, particularly due to their ability to modulate various biological targets. The 3,4-dimethoxyphenyl group is known for its antioxidant and anti-inflammatory properties, which can enhance the bioactivity of the compound. Additionally, the methyl group at position 1 contributes to the molecule's lipophilicity, potentially improving its bioavailability.

In terms of synthesis, researchers have employed various strategies to construct this compound efficiently. One common approach involves the condensation of an amino acid derivative with a substituted phenol under appropriate conditions. The use of microwave-assisted synthesis has been reported to significantly accelerate the reaction process while maintaining high yields. This method not only simplifies the synthesis but also aligns with green chemistry principles by reducing reaction time and energy consumption.

The biological evaluation of 4-amino-5-(3,4-dimethoxyphenyl)-1-methylpyrrolidin-2-one has revealed promising results in several areas. In vitro assays have demonstrated its potential as an anticancer agent by inhibiting key enzymes involved in tumor progression. Furthermore, preliminary studies suggest that this compound may exhibit neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer's disease.

The structural versatility of this compound allows for further modification to optimize its pharmacokinetic properties. For instance, substituting the methoxy groups on the phenyl ring with other electron-donating or withdrawing groups could modulate its activity and selectivity. Such modifications are currently being explored in ongoing research projects worldwide.

In conclusion, 4-amino-5-(3,4-dimethoxyphenyl)-1-methylpyrrolidin-2-one represents a valuable addition to the arsenal of bioactive compounds with potential applications in drug development. Its unique structure, combined with recent advances in synthetic methodologies and biological evaluations, positions it as a key molecule for future research and therapeutic interventions.

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